molecular formula C14H19N3O2 B5207194 N-cyclopropyl-2-nitro-5-(piperidin-1-yl)aniline

N-cyclopropyl-2-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B5207194
M. Wt: 261.32 g/mol
InChI Key: MTMRWXNHBUCVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-nitro-5-(piperidin-1-yl)aniline is a complex organic compound that features a cyclopropyl group, a nitro group, and a piperidinyl group attached to an aniline core

Properties

IUPAC Name

N-cyclopropyl-2-nitro-5-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-17(19)14-7-6-12(16-8-2-1-3-9-16)10-13(14)15-11-4-5-11/h6-7,10-11,15H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMRWXNHBUCVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-nitro-5-(piperidin-1-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-cyclopropyl-2-amino-5-(piperidin-1-yl)aniline, while substitution reactions can introduce various functional groups onto the aniline core .

Scientific Research Applications

N-cyclopropyl-2-nitro-5-(piperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-nitro-5-(1-piperazinyl)aniline
  • N-cyclopropyl-2-nitro-5-(1-pyrrolidinyl)aniline
  • 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Uniqueness

N-cyclopropyl-2-nitro-5-(piperidin-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds steric hindrance, while the nitro and piperidinyl groups provide sites for various chemical reactions and biological interactions .

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